molecular formula C12H12N2O2 B1434340 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid CAS No. 1955515-90-8

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Cat. No. B1434340
M. Wt: 216.24 g/mol
InChI Key: UURSNWYTWGGRTI-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including the formation of the indazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. The synthesis could potentially involve techniques such as cyclopropanation, nucleophilic substitution, or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indazole ring and the cyclopropylmethyl group. The indazole ring is a bicyclic structure containing two nitrogen atoms, while the cyclopropylmethyl group is a three-membered ring attached to a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group is often involved in reactions such as esterification or amidation. The indazole ring might participate in electrophilic substitution reactions, and the cyclopropylmethyl group could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Cyclopropane Fatty Acid Biosynthesis in Plants

  • Application Summary: Cyclopropane fatty acids (CPFAs) are produced by a small number of plants and are useful in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks . Litchi chinensis, a member of the order Malvidae, is one such plant; its seed oil contains at least 40 mol% CPFAs .
  • Methods of Application: Several genes, representing early, middle, and late steps in the Litchi fatty acid and TAG biosynthetic pathways have been cloned and characterized . The tissue-specific and developmental transcript expression profiles and biochemical characteristics observed indicate which enzymes might play a larger role in Litchi seed TAG biosynthesis and accumulation .
  • Results: These data provide insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Various natural compounds contain indole as parent nucleus for example tryptophan .
  • Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its physical, chemical, and biological properties .

properties

IUPAC Name

1-(cyclopropylmethyl)indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSNWYTWGGRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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